2-(2-(3,4-dimethylphenyl)-3-oxo-1,4,8-triazaspiro[4.5]dec-1-en-8-yl)-N-(p-tolyl)acetamide
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Description
2-(2-(3,4-dimethylphenyl)-3-oxo-1,4,8-triazaspiro[4.5]dec-1-en-8-yl)-N-(p-tolyl)acetamide is a useful research compound. Its molecular formula is C24H28N4O2 and its molecular weight is 404.514. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Insecticidal Activity
Modifications on the methylene group of N-(Isothiazol-5-yl)phenylacetamides, similar in structure to the compound , have been studied for their insecticidal activity. These modifications include oxidation and the creation of derivatives that retain the efficacy of the parent compound. The study found that enamines derived from low molecular weight amines and amino acids were most active as broad-spectrum insecticides, more so than the parent compound on root-knot nematode (Samaritoni et al., 1999).
HIV Entry Inhibitors
Research on compounds structurally similar to the specified compound, focusing on their role as HIV entry inhibitors, has shown promise. For example, a study on the CCR5 receptor-based mechanism of action of 873140, a potent noncompetitive allosteric antagonist of the CCR5 receptor, provides insights into how structural analogs can influence HIV-1 virulence and resistance (Watson et al., 2005).
Radiosynthesis for Metabolism Studies
The radiosynthesis of chloroacetanilide herbicide ([phenyl-4-3H] acetochlor) and a dichloroacetamide safener for herbicides ([2, 2-dimethyl-3H]R-29148) has been conducted for studies on their metabolism and mode of action, indicating the importance of structural derivatives in understanding the biological activity and environmental fate of such compounds (Latli & Casida, 1995).
Antimicrobial Activity of Heterocycles
The synthesis and evaluation of antimicrobial activity of heterocyclic compounds incorporating antipyrine moiety, similar to the compound in interest, has shown that such structural frameworks can be effective against various microbial strains. This research highlights the potential of structurally related compounds in antimicrobial applications (Bondock et al., 2008).
Properties
IUPAC Name |
2-[3-(3,4-dimethylphenyl)-2-oxo-1,4,8-triazaspiro[4.5]dec-3-en-8-yl]-N-(4-methylphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H28N4O2/c1-16-4-8-20(9-5-16)25-21(29)15-28-12-10-24(11-13-28)26-22(23(30)27-24)19-7-6-17(2)18(3)14-19/h4-9,14H,10-13,15H2,1-3H3,(H,25,29)(H,27,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QJJNBJSJGWYWTK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)CN2CCC3(CC2)NC(=O)C(=N3)C4=CC(=C(C=C4)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H28N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.